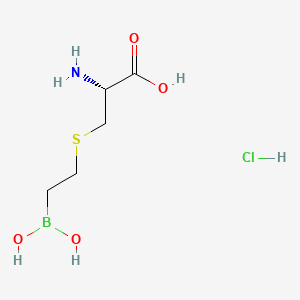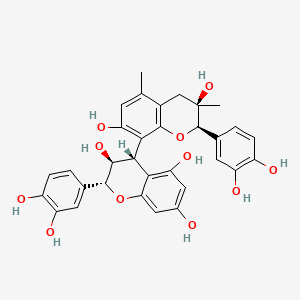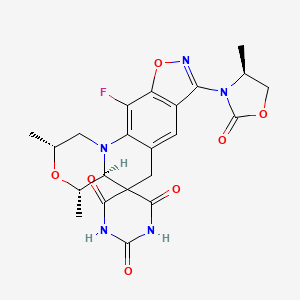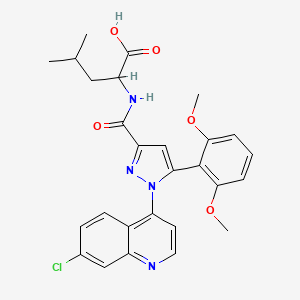
TC Ntr1 17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TC Ntr1 17 is a non-peptide neurotensin receptor 1 (NTS 1) partial agonist . It exhibits over 50-fold selectivity for NTS 1 over NTS 2 and GPR35 .
Molecular Structure Analysis
The molecular weight of this compound is 522.98 . Its formula is C 27 H 27 ClN 4 O 5 . The exact mass is 522.17 .Physical And Chemical Properties Analysis
This compound is soluble to 100 mM in DMSO and to 50 mM in 1eq. NaOH . It should be stored at +4°C .科学的研究の応用
Tissue Localization and Biochemical Characteristics of TC-17 : TC-17 is an IgM autoantibody derived from a New Zealand Black mouse and recognizes a new thymic antigen marking a distinct subpopulation of cortisol-sensitive cortical thymocytes. The antigen consists of a single glycoprotein chain with an apparent molecular weight of 88,000. TC-17's unique reaction with murine lymphoid tumor cell lines suggests its potential utility in studying murine T cell differentiation (Bray et al., 1985).
Characteristics of Monoclonal Thymocytotoxic Antibody TC-17 : This antibody is cytotoxic for a significant percentage of total thymocytes, with varying antigen density between different mouse strains. Its ability to augment the response to certain antigens but not influence others implies a specific role in T cell differentiation, which might be relevant in disease pathogenesis or secondary immunologic abnormalities (Bray et al., 1984).
A Human Colonic Commensal Promotes Colon Tumorigenesis : This paper doesn't directly address TC-17, but it provides insight into the complex interactions between the immune system and cancer. It discusses how a human colonic bacterium, enterotoxigenic Bacteroides fragilis, triggers colitis and induces colonic tumors in mice, mediated by a specific T helper type response (Wu et al., 2009).
Combining Non-Invasive Transcranial Brain Stimulation with Neuroimaging and Electrophysiology : Although not directly related to TC-17, this research explores the combination of non-invasive brain stimulation techniques with neuroimaging and electrophysiology, offering insights into the broader field of neurological research and potential applications in understanding brain functions (Bergmann et al., 2016).
作用機序
- TC NTR1 17 affects several pathways:
- Cellular Effects : These include changes in neuronal excitability, neurotransmitter release, and cellular responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
While specific safety and hazards related to TC Ntr1 17 are not mentioned in the available resources, general safety measures for handling chemicals should be followed. This includes ensuring adequate ventilation, using safety goggles with side-shields, wearing protective gloves and impervious clothing, and using a suitable respirator .
生化学分析
Biochemical Properties
TC Ntr1 17 plays a significant role in biochemical reactions as a partial agonist of the neurotensin receptor 1 . It interacts with various enzymes and proteins, particularly those involved in calcium mobilization . The nature of these interactions is primarily agonistic, leading to an increase in the activity of the NTS 1 receptor .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NTS 1 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the NTS 1 receptor, acting as a partial agonist . This binding interaction leads to the activation of the receptor and subsequent changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound with a high degree of purity .
Metabolic Pathways
This compound is involved in several metabolic pathways through its interaction with the NTS 1 receptor
特性
IUPAC Name |
2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSYVORYNBGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

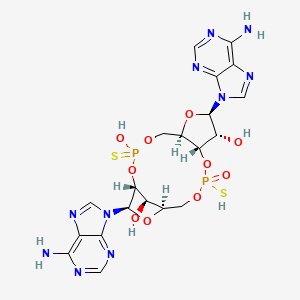
![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)
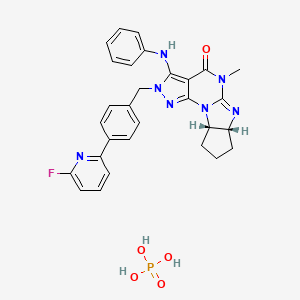
![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)


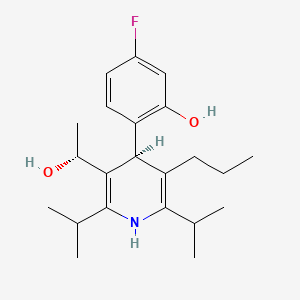
![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)
